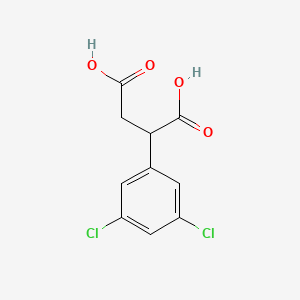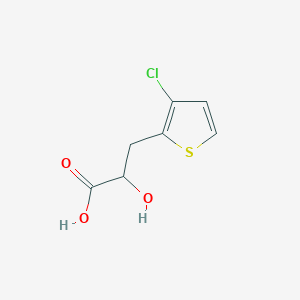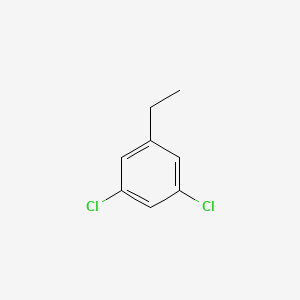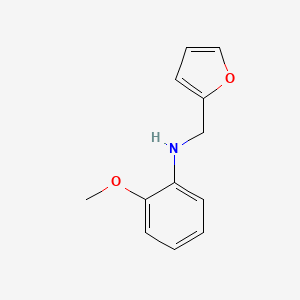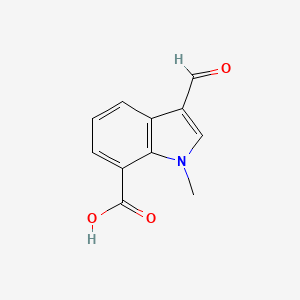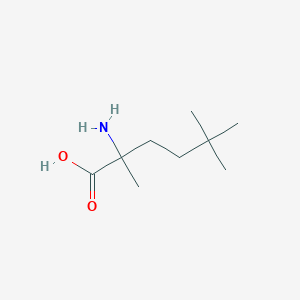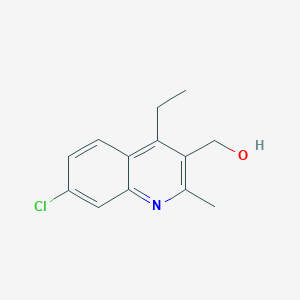
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-4-ethyl-2-methylquinoline.
Reduction: The quinoline derivative is then subjected to reduction conditions to introduce the methanol group at the 3-position. This can be achieved using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the reduction.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions: (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Formation of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)aldehyde or (7-Chloro-4-ethyl-2-methylquinolin-3-yl)carboxylic acid.
Reduction: Formation of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)amine.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
(7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Cellular Pathways: The compound can modulate cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
相似化合物的比较
- (7-Chloro-4-ethylquinolin-3-yl)methanol
- (7-Chloro-2-methylquinolin-3-yl)methanol
- (4-Ethyl-2-methylquinolin-3-yl)methanol
Uniqueness: (7-Chloro-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to the presence of both chloro and ethyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research in medicinal chemistry and materials science.
属性
分子式 |
C13H14ClNO |
|---|---|
分子量 |
235.71 g/mol |
IUPAC 名称 |
(7-chloro-4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14ClNO/c1-3-10-11-5-4-9(14)6-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
InChI 键 |
RHJKLAYHYYTMSH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C=CC(=CC2=NC(=C1CO)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



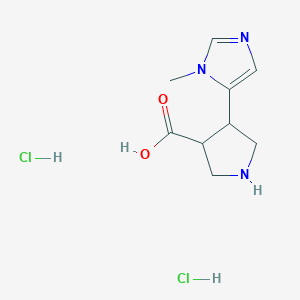
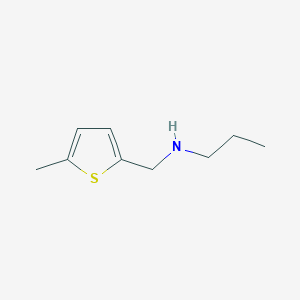
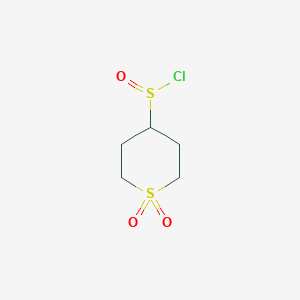
amine](/img/structure/B13225347.png)
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)
